molecular formula C12H12N4S B510448 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 306744-83-2

3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B510448
CAS No.: 306744-83-2
M. Wt: 244.32g/mol
InChI Key: WEKJOMDTRLOCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, involves refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . The compound then reacts with various reagents to form different structures .

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • The compound 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has been involved in reactions with iodine and bromine, leading to the formation of derivatives of 2,3-dihydro-10H-[1,3]thiazolo[3′,2′: 2,3][1,2,4]-triazino[5,6-b]indolium halides. The structure of these derivatives was elucidated using various NMR techniques, including 1H and 13C NMR spectroscopy, 1H–1H COSY, 1H–13C HSQC, and 1H–13C HMBC (Rybakova, Kim, Ezhikova, & Kodess, 2015).

Heterocyclization Reactions

  • X-ray structural analysis has shown that iodocyclization of derivatives of this compound occurs at the N-2 atom. This finding is critical for understanding the direction and outcome of heterocyclization reactions involving this molecule (Rybakova, Slepukhin, & Kim, 2013).

Synthesis of Derivatives

  • The interaction of similar compounds with iodine led to the creation of various derivatives with different structural properties, demonstrating the versatility of this compound in synthesizing diverse heterocyclic structures (Vasˈkevich et al., 2011).

Biological Evaluations

  • Derivatives of this compound have been synthesized and screened for antimicrobial, antidepressant, and anticonvulsant activities, showing promising results in these areas (Shruthi et al., 2015).

Properties

IUPAC Name

3-propan-2-ylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-7(2)17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKJOMDTRLOCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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